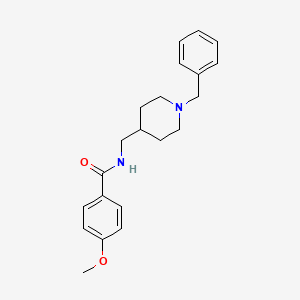

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide

Overview

Description

N-((1-Benzylpiperidin-4-yl)methyl)-4-methoxybenzamide is a benzamide derivative featuring a benzylpiperidine scaffold linked to a 4-methoxybenzamide group. Its structural core—combining a lipophilic benzylpiperidine moiety with a polar methoxybenzamide group—enables diverse pharmacological activities, such as enzyme inhibition and receptor modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide typically involves the following steps:

Formation of 1-benzylpiperidin-4-ylmethylamine: This intermediate is prepared by the reductive amination of 1-benzylpiperidin-4-one with formaldehyde and a reducing agent such as sodium borohydride.

Coupling with 4-methoxybenzoyl chloride: The intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the benzamide group can yield the corresponding amine.

Substitution: The methoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

- Enzyme Interaction : The compound has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby potentially enhancing cholinergic signaling in neuronal cells.

- Cellular Effects : It influences cellular processes by modulating neurotransmitter levels, which is crucial for maintaining cognitive functions.

Medicinal Chemistry

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide is being investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests it may help alleviate symptoms associated with cholinergic deficits .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at targeting multiple pathways involved in neurodegenerative diseases. Research indicates that derivatives of this compound can exhibit enhanced biological activity against amyloid beta aggregation and oxidative stress, both of which are implicated in Alzheimer's pathology .

Neuroprotective Effects

A study demonstrated that this compound derivatives exhibited significant neuroprotective effects in vitro by reducing cell toxicity induced by amyloid beta . This suggests potential utility in developing therapies for Alzheimer's disease.

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of related compounds, indicating that modifications to the piperidine structure can lead to enhanced efficacy against various bacterial strains . While not directly tested on this compound, these findings imply that similar derivatives could be developed for antimicrobial applications.

Conclusion and Future Directions

The applications of this compound are broadening as research continues to uncover its potential roles in medicinal chemistry and drug development. Its interactions with key enzymes and cellular pathways position it as a promising candidate for further investigation into therapeutic agents for neurological and possibly infectious diseases.

Data Table: Summary of Applications

Mechanism of Action

The exact mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide is still under investigation. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes involved in signal transduction pathways. These interactions can modulate various physiological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Inhibition : Benzylpiperidine derivatives with methoxybenzamide groups exhibit moderate BChE inhibition, while indole/indazole analogs (e.g., 6b, 6c) show enhanced activity due to improved π-π stacking .

- PDE IV Inhibition: 3-Cyclopentyloxy-4-methoxybenzamide derivatives (e.g., 15j) demonstrate nanomolar potency (IC₅₀ = 1.8 nM), highlighting the importance of alkoxy substituents on the benzamide ring .

Receptor Interactions

- Sigma Receptors : Benzylpiperidine scaffolds bind sigma-1 and sigma-2 receptors, which are overexpressed in tumors . Compound 15j’s high sigma-2 affinity (Kd = 20–101 nM) correlates with antitumor activity .

- EGFR Binding: Quinazolinone-benzamide hybrids (e.g., 7j) achieve docking scores of −9.65 kcal/mol with EGFR kinase, suggesting methoxy groups enhance hydrophobic interactions .

Physicochemical Properties

- Stability: The 4-methoxybenzamide group in N-(6-aminohexyl)-4-methoxybenzamide conjugates exhibits pH-dependent stability, with 80% degradation at pH 4.5 after 24 hours . This suggests the methoxy group may reduce hydrolytic resistance in acidic environments.

- Solubility: Analogs like 6c (yellow oil) and 6d (yellow oil) have lower melting points than crystalline derivatives (e.g., 6b: 88–89°C), indicating that nonpolar substituents improve lipid solubility .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the class of piperidine derivatives, which has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

Overview of the Compound

This compound is characterized by a benzylpiperidine moiety linked to a methoxybenzamide group. Its structure suggests potential interactions with various biological targets, particularly in the context of neurological disorders and enzyme inhibition.

Interaction with Acetylcholinesterase

One of the primary actions of this compound is its interaction with acetylcholinesterase (AChE) . AChE is crucial for the hydrolysis of acetylcholine in the synaptic cleft, and inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Mechanism of Action : The compound binds to the active site of AChE, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in neuronal synapses, potentially improving cognitive function in neurodegenerative conditions.

Cellular Effects

In neuronal cell models, this compound has been observed to modulate neurotransmitter levels and influence cell signaling pathways. This modulation can affect various cellular processes including:

- Neurotransmitter Release : Enhanced release of acetylcholine due to AChE inhibition.

- Cell Survival : Potential neuroprotective effects against apoptotic signals in neuronal cells.

In Vitro Studies

Research has shown that this compound exhibits significant inhibitory activity against AChE. In comparative studies with known inhibitors such as donepezil, it demonstrated competitive binding characteristics.

| Compound | IC50 (µM) | Binding Affinity |

|---|---|---|

| This compound | 5.67 | Moderate |

| Donepezil | 0.09 | High |

This table indicates that while this compound is less potent than donepezil, it still shows promise as a competitive inhibitor .

In Vivo Studies

In vivo studies have been limited but suggest potential therapeutic applications for this compound in treating conditions like Alzheimer's disease. Animal models treated with this compound showed improvements in memory tasks compared to control groups .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Unique Features | Potential Applications |

|---|---|---|

| N-((1-benzylpiperidin-4-yl)methyl)-4-hydroxybenzamide | Hydroxyl group may enhance solubility | Possible use in CNS disorders |

| N-((1-benzylpiperidin-4-yl)methyl)-4-chlorobenzamide | Chlorine substitution could affect potency | Antiviral applications |

| N-((1-benzylpiperidin-4-yl)methyl)-4-fluorobenzamide | Fluorine may improve metabolic stability | Potential use in cancer therapies |

This comparison highlights how modifications to the benzamide moiety can influence pharmacokinetic properties and biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzamide, and what key reaction conditions are critical for high yield?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Preparation of the 1-benzylpiperidin-4-ylmethyl amine intermediate via reductive amination or alkylation of 1-benzylpiperidine.

- Step 2 : Coupling the intermediate with 4-methoxybenzoyl chloride under anhydrous conditions, often using a base like triethylamine in dichloromethane or THF at 0–25°C .

- Critical conditions : Strict control of moisture (to avoid hydrolysis of the acyl chloride), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

Key methods include:

- ¹H/¹³C NMR :

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₂₁H₂₅N₂O₂: 337.1917).

- IR spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .

Q. What are the common biological targets or applications investigated for this compound in preclinical research?

The compound’s structural features (benzamide, methoxy group, piperidine) suggest potential as:

- Neuromodulators : Targeting sigma receptors or acetylcholinesterase due to piperidine’s affinity for CNS targets.

- Anticancer agents : The methoxybenzamide moiety may intercalate DNA or inhibit kinases.

- Biochemical probes : Used to study protein-ligand interactions via fluorescent tagging .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to minimize byproduct formation, and what analytical techniques are recommended for tracking intermediates?

Optimization strategies :

- Flow chemistry : Reduces side reactions (e.g., over-alkylation) by precise control of residence time and temperature .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time.

- Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acyl chloride.

Analytical tracking : - LC-MS : Monitor reaction progress in real-time; detect intermediates with m/z corresponding to expected masses.

- TLC with UV/fluorescence detection : Use silica plates and visualizing agents (ninhydrin for amines) .

Q. What strategies are recommended to resolve contradictory data in biological activity assays, particularly when comparing in vitro versus in vivo results?

Approaches include :

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.

- Metabolite profiling : Check for rapid hepatic clearance or active metabolites in vivo via LC-MS/MS .

- Dose-response normalization : Adjust for bioavailability differences using pharmacokinetic models (e.g., compartmental analysis).

- Structural analogs : Synthesize derivatives with modified lipophilicity (e.g., replacing methoxy with trifluoromethyl) to assess SAR .

Q. How can computational modeling predict binding interactions of this compound with its targets, and what validation methods are essential?

Methodology :

- Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., sigma-1). Prioritize hydrogen bonding with the benzamide carbonyl and piperidine’s nitrogen.

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- Validation :

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Storage : –20°C in amber vials under argon to prevent oxidation of the benzyl group.

- Stability assessment : Monitor via HPLC every 6 months; degradation >5% warrants repurification.

- Handling : Use gloveboxes for hygroscopic intermediates and avoid prolonged exposure to light .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

- Co-solvents : Use DMSO (≤1% v/v) with PBS or Tween-80 (0.1% w/v) to maintain colloidal stability.

- Prodrug design : Introduce phosphate esters at the methoxy group for enhanced solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release .

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-20-9-7-19(8-10-20)21(24)22-15-17-11-13-23(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMKWIZYVFHJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.